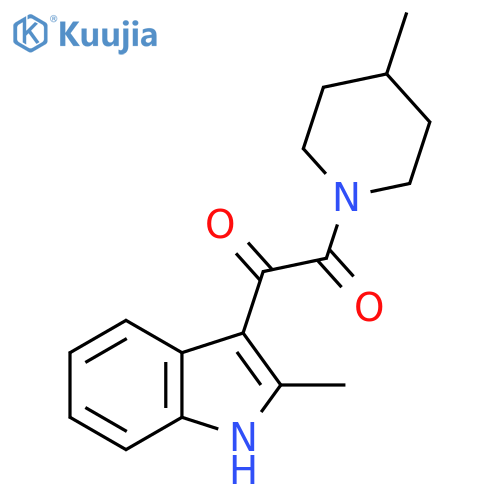Cas no 852368-44-6 (1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione)

852368-44-6 structure
商品名:1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione 化学的及び物理的性質
名前と識別子
-
- 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
- 1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)-2-oxo-
- SR-01000134611
- F0675-0259
- RCTIZLKLDSTOJE-UHFFFAOYSA-N
- 1-(2-METHYL-1H-INDOL-3-YL)-2-(4-METHYLPIPERIDINO)-1,2-ETHANEDIONE
- 852368-44-6
- SR-01000134611-1
- AKOS005133820
-
- インチ: 1S/C17H20N2O2/c1-11-7-9-19(10-8-11)17(21)16(20)15-12(2)18-14-6-4-3-5-13(14)15/h3-6,11,18H,7-10H2,1-2H3
- InChIKey: RCTIZLKLDSTOJE-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C1=C(C)NC2C=CC=CC1=2)=O)N1CCC(C)CC1
計算された属性
- せいみつぶんしりょう: 284.152477885g/mol
- どういたいしつりょう: 284.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 53.2Ų
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0675-0259-20μmol |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-10μmol |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-10mg |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-2mg |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-5mg |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-2μmol |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-3mg |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-5μmol |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-4mg |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0675-0259-20mg |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
852368-44-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
852368-44-6 (1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione) 関連製品
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
